Quinolin-6-ylmethanamine dihydrochloride Quinolin-6-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185694-50-1
VCID: VC2807454
InChI: InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H
SMILES: C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

Quinolin-6-ylmethanamine dihydrochloride

CAS No.: 1185694-50-1

Cat. No.: VC2807454

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-6-ylmethanamine dihydrochloride - 1185694-50-1

Specification

CAS No. 1185694-50-1
Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name quinolin-6-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H
Standard InChI Key URMZXORAXUWVBW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl
Canonical SMILES C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Quinolin-6-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol. It is derived from the parent compound 6-(aminomethyl)quinoline (CID 1514384) and is identified by the CAS number 1185694-50-1 . The compound is also known by several synonyms including (6-quinolinylmethyl)amine dihydrochloride and quinolin-6-ylmethanamine;dihydrochloride .

The structure of Quinolin-6-ylmethanamine dihydrochloride consists of a quinoline core with an aminomethyl group at the 6-position, forming a salt with two hydrochloride molecules. The quinoline scaffold provides a rigid, aromatic structure while the aminomethyl group introduces functionality that can participate in hydrogen bonding and other interactions of biological significance.

Physical and Chemical Properties

The compound possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass230.0377538 Da
Monoisotopic Mass230.0377538 Da
IUPAC Namequinolin-6-ylmethanamine;dihydrochloride

The hydrogen bonding capabilities of this compound, with three donor sites and two acceptor sites, suggest potential for interactions with biological macromolecules such as proteins and nucleic acids. The presence of a single rotatable bond indicates limited conformational flexibility, which may influence its binding characteristics in biological systems.

Structural Comparisons with Related Compounds

Understanding Quinolin-6-ylmethanamine dihydrochloride in the context of similar quinoline derivatives provides insights into its potential properties and applications. The table below compares key structural features of this compound with related quinoline derivatives:

CompoundPosition of Functional GroupNature of Functional GroupSalt Form
Quinolin-6-ylmethanamine dihydrochloride6-positionAminomethylDihydrochloride
6-(Aminomethyl)quinoline (parent)6-positionAminomethylFree base
Quinoline-6-carboxylic acid6-positionCarboxylic acidFree acid
N-methyl-1-(3-quinolinyl)methanamine hydrochloride3-positionN-methylaminomethylHydrochloride

The placement of the aminomethyl group at the 6-position distinguishes Quinolin-6-ylmethanamine dihydrochloride from many other quinoline derivatives, potentially conferring unique reactivity and biological properties.

Future Research Directions

The structural features of Quinolin-6-ylmethanamine dihydrochloride suggest several promising avenues for future research investigation.

Medicinal Chemistry Optimization

Given the biological activities observed in related quinoline compounds, Quinolin-6-ylmethanamine dihydrochloride could serve as a starting point for medicinal chemistry optimization campaigns. The aminomethyl group provides a convenient handle for structural modifications to improve potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship Studies

Systematic structural modifications of Quinolin-6-ylmethanamine dihydrochloride could yield valuable structure-activity relationship data. Potential modifications include:

  • Substitutions on the quinoline ring

  • Alkylation or acylation of the amino group

  • Replacement of the aminomethyl linkage with other functional groups

  • Exploration of alternative salt forms

Target Identification

Identifying the molecular targets of Quinolin-6-ylmethanamine dihydrochloride could provide insights into its mechanism of action and guide further optimization efforts. Given the diverse biological activities observed with other quinoline derivatives, potential targets might include enzymes, receptors, or structural proteins across various therapeutic areas.

Analytical Considerations

The chemical characteristics of Quinolin-6-ylmethanamine dihydrochloride necessitate specific analytical approaches for identification, quantification, and quality control.

Spectroscopic Analysis

The aromatic quinoline core provides distinctive spectroscopic signatures that can aid in identification and purity assessment. Techniques likely to be valuable include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

  • Mass spectrometry

The InChI string provided in the database (InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H) can be used for unambiguous identification in chemical databases and literature searches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator